Methyl 3-bromo-4-cyanobenzoate
Overview
Description
Methyl 3-bromo-4-cyanobenzoate is an organic compound with the molecular formula C9H6BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are substituted with bromine and cyano groups, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-cyanobenzoate can be synthesized through several methods. One common route involves the bromination of methyl 4-cyanobenzoate using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields the desired product .
Another method involves the reaction of 4-amino-3-bromo-benzoic acid methyl ester with tert-butyl nitrite and boron trifluoride diethyl etherate in dichloromethane at low temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) are typical.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a standard reagent.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Suzuki-Miyaura Coupling: Biaryl compounds are the primary products.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
Methyl 3-bromo-4-cyanobenzoate has several applications in scientific research:
Biology: Researchers use this compound to study the effects of various functional groups on biological activity.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-4-cyanobenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of this compound and the boronic acid .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-cyanobenzoate: Similar structure but with different positions of the bromine and cyano groups.
Methyl 3-bromo-4-nitrobenzoate: Contains a nitro group instead of a cyano group.
Methyl 3-chloro-4-cyanobenzoate: Has a chlorine atom instead of bromine.
Uniqueness
Methyl 3-bromo-4-cyanobenzoate is unique due to the specific positioning of the bromine and cyano groups, which influence its reactivity and the types of reactions it can undergo. This compound’s versatility in various chemical reactions makes it valuable in synthetic organic chemistry.
Properties
IUPAC Name |
methyl 3-bromo-4-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUBMRDPZDMJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633487 | |
Record name | Methyl 3-bromo-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942598-44-9 | |
Record name | Methyl 3-bromo-4-cyanobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90633487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.